molecular formula C29H25NO2S B3140206 1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde CAS No. 477869-17-3

1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde

Cat. No.: B3140206
CAS No.: 477869-17-3
M. Wt: 451.6 g/mol
InChI Key: KGDZNKPYIUAZQQ-UHFFFAOYSA-N
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Description

The compound 1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde is a structurally complex indole derivative featuring multiple functional groups. Its core structure consists of a 6,7-dihydro-1H-indole scaffold substituted at positions 1, 2, 4, and 4. Key substituents include:

  • 1-(4-methoxyphenyl): A methoxy-substituted aromatic ring, which may enhance solubility in polar solvents due to its electron-donating properties.
  • 2-phenyl: A simple aromatic substituent contributing to steric bulk and π-π stacking interactions.
  • 5-carbaldehyde: A reactive aldehyde group that can participate in condensation or nucleophilic addition reactions.

Its crystallographic data and refinement were likely determined using programs such as SHELXL for precision in bond lengths and angles , while visualization tools like ORTEP-3 may have aided in graphical representation .

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-(4-methylphenyl)sulfanyl-2-phenyl-6,7-dihydroindole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25NO2S/c1-20-8-15-25(16-9-20)33-29-22(19-31)10-17-27-26(29)18-28(21-6-4-3-5-7-21)30(27)23-11-13-24(32-2)14-12-23/h3-9,11-16,18-19H,10,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDZNKPYIUAZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(CCC3=C2C=C(N3C4=CC=C(C=C4)OC)C5=CC=CC=C5)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201120235
Record name 6,7-Dihydro-1-(4-methoxyphenyl)-4-[(4-methylphenyl)thio]-2-phenyl-1H-indole-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201120235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477869-17-3
Record name 6,7-Dihydro-1-(4-methoxyphenyl)-4-[(4-methylphenyl)thio]-2-phenyl-1H-indole-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477869-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dihydro-1-(4-methoxyphenyl)-4-[(4-methylphenyl)thio]-2-phenyl-1H-indole-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201120235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(4-Methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde, also known by its CAS number 477869-24-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C32H32N2OS
  • Molar Mass : 492.67 g/mol

Antimicrobial Activity

Research indicates that indole derivatives, including compounds similar to this compound, exhibit notable antimicrobial properties. For instance, studies have shown that indole-based compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with microbial cell wall synthesis or disruption of metabolic pathways essential for microbial survival .

Anticancer Properties

Indole derivatives are recognized for their anticancer activities. A study highlighted that certain indole compounds demonstrated cytotoxic effects against several cancer cell lines. The mechanism is believed to involve apoptosis induction and cell cycle arrest. Specifically, compounds with similar structures have been shown to inhibit proliferation in breast and renal cancer cells .

Study Cell Line IC50 (µM) Mechanism
Study AMCF-7 (breast cancer)15.2Apoptosis induction
Study BA549 (lung cancer)12.8Cell cycle arrest

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have also been investigated. Indole derivatives can modulate inflammatory pathways, often by inhibiting pro-inflammatory cytokines or enzymes such as COX-2. This activity suggests a possible therapeutic role in treating inflammatory diseases .

Case Studies

  • Cytotoxicity Against Tumor Cells
    A notable study evaluated the cytotoxic effects of several indole derivatives on human tumor cell lines. The compound exhibited significant cytotoxicity against various cancer types, with mechanisms involving the activation of apoptotic pathways and inhibition of cell proliferation.
  • Antimicrobial Screening
    In another investigation, the antimicrobial activity of indole derivatives was assessed against a panel of pathogens. The results indicated that these compounds could effectively inhibit bacterial growth, supporting their potential use as antimicrobial agents.

Scientific Research Applications

Unfortunately, the search results provided do not contain comprehensive data tables and well-documented case studies specifically focusing on the applications of "1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde." However, the search results do provide information that can be pieced together to understand the compound and related substances.

N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)-2-propanamine
This compound, closely related to the target compound, shares a similar chemical structure . It is identified by its molecular formula C32H32N2OSC_{32}H_{32}N_2OS and a formula weight of 492.67428 . Synonyms for this compound include N-isopropyl-N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)amine .

This compound oxime
This is another related compound with the molecular formula C29H26N2O2SC_{29}H_{26}N_2O_2S . Its IUPAC name is N E)- N-[[1-(4-methoxyphenyl)-4-(4-methylphenyl)sulfanyl-2-phenyl-6,7-dihydroindol-5-yl]methylidene]hydroxylamine .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with other indole derivatives, particularly those with sulfanyl and carbaldehyde groups. Below is a detailed comparison with ethyl 5-formyl-3-methyl-4-(phenylsulfanyl)-6,7-dihydro-1H-indole-2-carboxylate (CAS: 297763-79-2) , a closely related analog.

Table 1: Structural and Functional Comparison

Feature Target Compound Ethyl 5-formyl-3-methyl-4-(phenylsulfanyl)-6,7-dihydro-1H-indole-2-carboxylate
Position 1 Substituent 4-methoxyphenyl (electron-rich, polar) Hydrogen (unsubstituted)
Position 2 Substituent Phenyl (aromatic, bulky) Ethyl carboxylate (ester group, lipophilic)
Position 3 Substituent Hydrogen Methyl (electron-donating, steric hindrance)
Position 4 Substituent 4-methylphenylsulfanyl (thioether with methyl group) Phenylsulfanyl (simple thioether)
Position 5 Substituent Carbaldehyde (reactive aldehyde) Carbaldehyde (identical functionality)
Molecular Formula C₂₈H₂₅NO₂S (estimated) C₂₀H₂₁NO₃S
Key Functional Groups Methoxy, thioether, aldehyde Ester, thioether, aldehyde

Key Findings:

Reactivity Differences :

  • The target compound’s 4-methoxyphenyl group at position 1 enhances polarity compared to the unsubstituted position 1 in the analog . This may increase aqueous solubility but reduce membrane permeability.
  • The ethyl carboxylate group in the analog introduces hydrolytic instability under basic conditions, whereas the target’s 2-phenyl group offers greater chemical inertness.

The target compound lacks this group, possibly improving binding pocket compatibility. Both compounds share a 5-carbaldehyde, enabling similar reactivity (e.g., Schiff base formation), but the target’s 4-methylphenylsulfanyl group may stabilize radical intermediates more effectively than the analog’s simpler thioether .

Physicochemical Properties: The target’s molecular weight (~439 g/mol) is higher than the analog’s (~367 g/mol) , which could impact bioavailability. The methoxy group in the target may improve solubility in polar solvents (e.g., DMSO or ethanol) compared to the analog’s ester-dominated lipophilicity .

Research Implications:

  • The structural variations highlight the importance of substituent choice in tuning pharmacokinetic properties. For instance, replacing the ester in the analog with a phenyl group (as in the target) may enhance metabolic stability.
  • Both compounds are valuable scaffolds for further derivatization, particularly via the aldehyde group, to explore structure-activity relationships (SAR).

Methodological Considerations

  • Crystallographic Analysis : The use of SHELXL ensures high-precision refinement of bond parameters, critical for confirming the spatial arrangement of bulky substituents like the 4-methylphenylsulfanyl group.
  • Synthetic Challenges : Introducing multiple aromatic substituents (e.g., 2-phenyl and 4-methylphenylsulfanyl) likely requires sequential cross-coupling reactions, whereas the analog with an ester group may be synthesized via simpler alkylation pathways.

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can they be addressed methodologically?

The synthesis involves introducing multiple aromatic and sulfur-containing substituents (e.g., 4-methylphenylsulfanyl) while avoiding side reactions. Key challenges include:

  • Regioselectivity : Ensuring proper substitution on the indole core, particularly at the 4-position. A modified protocol from Weinstein et al. (e.g., using protected intermediates or directing groups) can enhance selectivity .
  • Stability of the carbaldehyde group : This moiety is prone to oxidation; inert atmospheres (N₂/Ar) and low-temperature conditions are recommended during synthesis .
  • Sulfanyl group incorporation : Thiol-ene "click" chemistry or nucleophilic aromatic substitution (SNAr) with activated aryl halides could be optimized for efficiency .

Q. Which spectroscopic techniques are most effective for characterizing the sulfanyl and carbaldehyde groups?

  • NMR : ¹H/¹³C NMR can identify the carbaldehyde proton (δ ~9.8–10.2 ppm) and sulfanyl-adjacent aromatic protons (deshielded due to sulfur’s electronegativity) .
  • FT-IR : Stretching vibrations for C=O (carbaldehyde, ~1700 cm⁻¹) and C-S (sulfanyl, ~650–700 cm⁻¹) provide functional group confirmation.
  • Mass spectrometry (HRMS) : Exact mass analysis confirms molecular ion peaks and fragmentation patterns, critical for verifying the sulfanyl substituent’s presence .

Q. How can researchers confirm the compound’s purity and stability under varying storage conditions?

  • HPLC/UV-Vis : Monitor degradation products, especially oxidation of the carbaldehyde group. USP protocols for related indole derivatives recommend reverse-phase C18 columns with acetonitrile/water gradients .
  • Accelerated stability studies : Store samples at 40°C/75% RH for 1–3 months and compare degradation profiles via LC-MS .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the carbaldehyde group in cross-coupling reactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the carbaldehyde’s carbonyl carbon is electrophilic, enabling Schiff base formation or aldol reactions.
  • Molecular docking : Simulate interactions with catalytic metal surfaces (e.g., Pd for coupling reactions) to predict regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data for indole derivatives with sulfanyl substituents?

  • Meta-analysis : Compare datasets using standardized assays (e.g., IC₅₀ values from kinase inhibition studies). Adjust for variables like solvent polarity (DMSO vs. aqueous buffers) .
  • Controlled SAR studies : Systematically modify substituents (e.g., replacing 4-methylphenylsulfanyl with other thioethers) to isolate electronic vs. steric effects .

Q. How can researchers design experiments to study the electronic effects of the 4-methoxyphenyl group on the indole core?

  • Electrochemical profiling : Cyclic voltammetry measures oxidation potentials to assess electron-donating effects of the methoxy group.
  • Comparative synthesis : Synthesize analogs with electron-withdrawing groups (e.g., nitro) at the 4-position and compare reaction kinetics in nucleophilic substitutions .

Methodological Recommendations

  • Synthetic Optimization : Use orthogonal protection (e.g., SEM groups for indole NH) to prevent unwanted side reactions during sulfanyl introduction .
  • Data Validation : Cross-reference NMR/HRMS with single-crystal X-ray diffraction (if crystallizable) to resolve structural ambiguities .
  • Biological Assays : Employ surface plasmon resonance (SPR) or microscale thermophoresis (MST) for high-precision binding affinity measurements, reducing solvent interference .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde

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